molecular formula C9H18ClN3O B1412855 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride CAS No. 1485904-69-5

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride

Cat. No. B1412855
CAS RN: 1485904-69-5
M. Wt: 219.71 g/mol
InChI Key: DAMXVFNUOSIRGL-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, commonly referred to as PEPE-HCl, is an organic compound and a derivative of piperazine. It is a white crystalline solid which is soluble in water and ethanol. PEPE-HCl is a versatile compound that is used in a variety of scientific research applications.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Azole-containing Piperazine Derivatives : Azole-containing piperazine derivatives, including those related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have demonstrated notable antibacterial and antifungal activities in vitro, showing potential as broad-spectrum antimicrobials (Gan, Fang, & Zhou, 2010).

Antipsychotic Potential

  • Aryl Piperazine-Ethanone Derivatives : Certain derivatives, closely related to the compound , have shown significant anti-dopaminergic and anti-serotonergic activity, indicating potential use in antipsychotic treatments (Bhosale et al., 2014).

Anticancer Activities

  • Triazine Derivatives with Piperazine Amide Moiety : 1,2,4-Triazine derivatives bearing piperazine amide moieties, similar in structure to this compound, have shown promising anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).

Chemical Synthesis and Transformation

  • Synthesis of Functionalized Piperazines : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from compounds like this compound, have been synthesized and transformed into functionalized piperazines, highlighting their role in chemical synthesis (Dekeukeleire et al., 2012).

Analgesic and Anti-inflammatory Activities

  • Benzoxazolinone-Substituted Piperazine Derivatives : Derivatives of benzoxazolinone and piperazine have exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain management and inflammation control (Palaska et al., 1993).

Biochemical Analysis

Biochemical Properties

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, influencing their function and activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical activity of the target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity or altering their substrate specificity. Additionally, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and therapeutic potential. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and clinical applications .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can modulate its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXVFNUOSIRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.